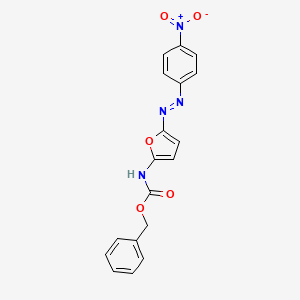
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a benzyl carbamate group and a 4-nitrophenyl diazenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 4-Nitrophenyl Diazenyl Group: This step involves the diazotization of 4-nitroaniline followed by coupling with the furan ring to form the 4-nitrophenyl diazenyl group.
Formation of the Benzyl Carbamate Group: The final step involves the reaction of the furan derivative with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones.
Reduction: The nitro group in the 4-nitrophenyl diazenyl group can be reduced to an amino group.
Substitution: The benzyl carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Amino derivatives of the compound.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The furan ring and benzyl carbamate group can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (5-((4-nitrophenyl)diazenyl)thiophene-2-yl)carbamate: Similar structure with a thiophene ring instead of a furan ring.
Benzyl (5-((4-nitrophenyl)diazenyl)pyrrole-2-yl)carbamate: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyrrole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6286-33-5 |
|---|---|
Molekularformel |
C18H14N4O5 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
benzyl N-[5-[(4-nitrophenyl)diazenyl]furan-2-yl]carbamate |
InChI |
InChI=1S/C18H14N4O5/c23-18(26-12-13-4-2-1-3-5-13)19-16-10-11-17(27-16)21-20-14-6-8-15(9-7-14)22(24)25/h1-11H,12H2,(H,19,23) |
InChI-Schlüssel |
PQIPAHCALSTYPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(O2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


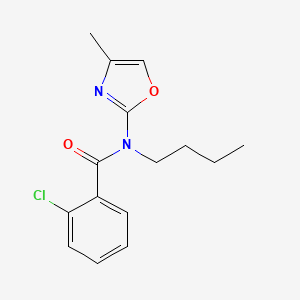
![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
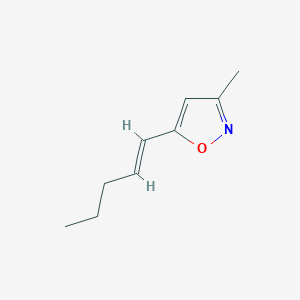
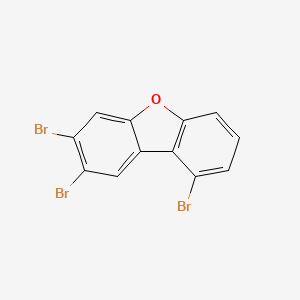
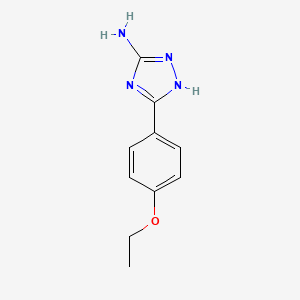
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)


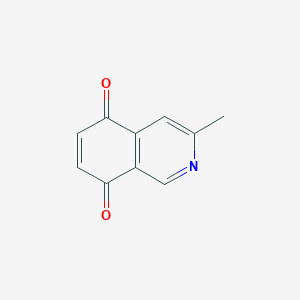

![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)


